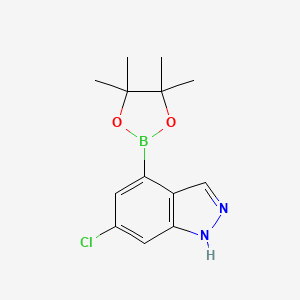

Benzofuran-5-ylmethanamine hydrochloride

Descripción general

Descripción

Benzofuran-5-ylmethanamine hydrochloride is not directly mentioned in the provided papers, but the papers discuss related benzofuran compounds and their synthesis, which can provide insights into the chemical characteristics and potential synthesis pathways for benzofuran-5-ylmethanamine hydrochloride.

Synthesis Analysis

The synthesis of related benzofuran compounds involves multiple steps, including one-pot synthesis, chemoselective reduction, and acylation. For instance, the synthesis of a β-amyloid aggregation inhibitor involved a one-pot synthesis of 4-chlorophenol with ω-(methylsulfinyl)-p-methoxyacetophenone under Pummerer reaction conditions, followed by desulfurization and acylation with 4-(3-bromopropoxy)benzoyl chloride to give the desired ketone, which was then treated with diethylamine to produce the final compound . Another synthesis pathway for benzofuranethanamines involved the chemoselective reduction of chloroacetyl-dihydrobenzofurane to chloroethylbenzofurane using triethylsilane/BF3.Et2O .

Molecular Structure Analysis

The molecular structure of benzofuran compounds is characterized by the presence of a benzofuran fragment, which can be substituted with various functional groups. For example, the title compound in one of the papers had a methylsulfinyl substituent on the benzofuran fragment, with the oxygen atom and the methyl group lying on opposite sides of the plane . The molecular structure can influence the physical and chemical properties of the compound, as well as its pharmacological activity.

Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions, including oxidation and acylation. The oxidation of a methylsulfanyl substituent to a methylsulfinyl group was achieved using 3-chloroperoxybenzoic acid . Acylation reactions are also common in the synthesis of benzofuran derivatives, as seen in the synthesis of the β-amyloid aggregation inhibitor .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by the substituents on the benzofuran ring. For instance, the crystal structure of a methylsulfinyl-substituted benzofuran compound was stabilized by aromatic π–π interactions and C—H interactions, which can affect the compound's solubility, melting point, and other physical properties . The presence of different functional groups can also affect the chemical reactivity and pharmacological properties of the compounds.

Aplicaciones Científicas De Investigación

Amyloid Imaging in Alzheimer's Disease

Benzofuran derivatives have been synthesized and explored for their potential in amyloid imaging, particularly in Alzheimer’s disease. One such derivative, 5-(2-amimo-4-styryl pyrimidine-4-yl)-4-methoxybenzofuran-6-ol (SPBF), has shown promise as a new series of amyloid imaging agents. These compounds could help in detecting B-amyloid plaques in the brain, characteristic of Alzheimer's disease. The synthesis involved reactions with guanidine hydrochloride and yielded a radioiodinated compound that demonstrated high brain uptake in mice, indicating its potential for brain imaging applications (Labib, 2013).

Exploration of Substituted Benzofurans

Investigations into substituted benzofurans (SBs), such as 2-EAPB and 5-EAPB, have been conducted to understand their potential rewarding and reinforcing effects. This research is crucial for predicting the effects of similar compounds. The studies included conditioned place preference (CPP), self-administration, and locomotor sensitization tests on rodents. These compounds were found to induce CPP at different doses and were self-administered by rats. This research contributes to understanding the neurochemical and neuro-plastic changes induced by these compounds, although it specifically focuses on potential rewarding and reinforcing effects in rodents (Sayson et al., 2020).

Development of Antituberculosis Agents

Benzofuran compounds have been synthesized and evaluated for their potential as antituberculosis agents. For instance, studies on 3-Methyl-1-Benzofuran-2-Carbohydrazide have highlighted the importance of benzofuran moieties in medicinal chemistry, particularly in the context of antiarrhythmic drugs and antimicrobial applications. This research provides insights into the structural aspects and synthesis of benzofuran derivatives, contributing to the development of new therapeutics (Thorat et al., 2016).

Antimicrobial Properties

Benzofuran and its derivatives have been identified as promising structures in antimicrobial therapy. These compounds, existing widely in both natural and synthetic forms, offer a wide range of biological and pharmacological applications. Benzofuran derivatives have been used in treating skin diseases like cancer or psoriasis. The unique structural features of benzofuran make it a valuable scaffold in drug discovery, particularly in designing efficient antimicrobial agents (Hiremathad et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Direcciones Futuras

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, there is considerable attention focused on the discovery of new drugs in the fields of drug invention and development . This study systematically provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents .

Propiedades

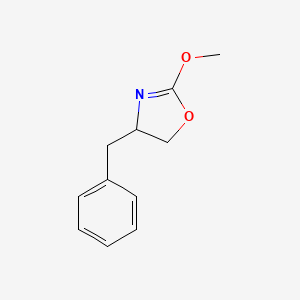

IUPAC Name |

1-benzofuran-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;/h1-5H,6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGRIVMDMJSOGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-5-ylmethanamine hydrochloride | |

CAS RN |

1881330-95-5 | |

| Record name | (1-benzofuran-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B3034476.png)

![[1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine](/img/structure/B3034482.png)

![2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B3034484.png)